![molecular formula C21H22N2O4 B11944640 Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate CAS No. 853318-23-7](/img/structure/B11944640.png)
Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate is a complex organic compound with the molecular formula C21H22N2O4.
Preparation Methods
The synthesis of Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors .
Comparison with Similar Compounds
Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate can be compared with other pyrrolopyridazine derivatives, such as:
- Diethyl 7-ethyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
- Dimethyl 7-ethyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
CAS No. |
853318-23-7 |
|---|---|
Molecular Formula |
C21H22N2O4 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
diethyl 7-methyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-5-26-20(24)18-14(4)23-17(19(18)21(25)27-6-2)12-11-16(22-23)15-9-7-13(3)8-10-15/h7-12H,5-6H2,1-4H3 |
InChI Key |
HONHRTDNHKSZKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C1C(=O)OCC)C=CC(=N2)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



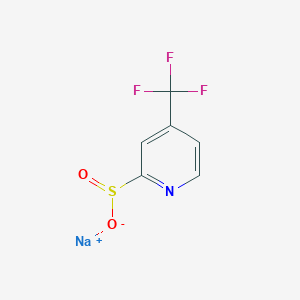
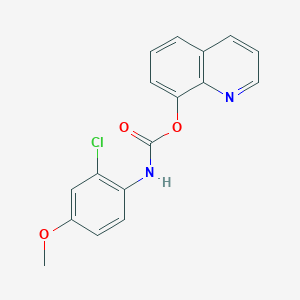

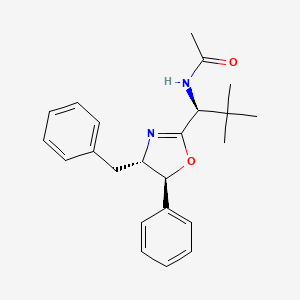
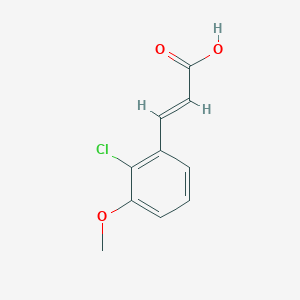

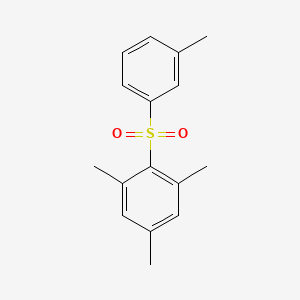

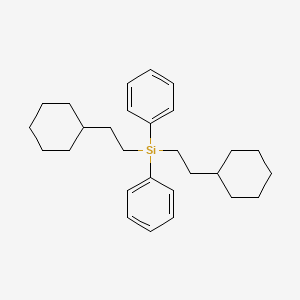
![Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-](/img/structure/B11944616.png)
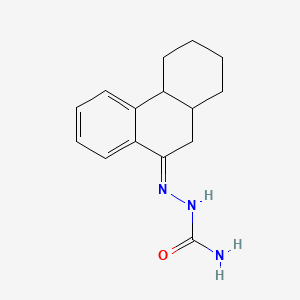
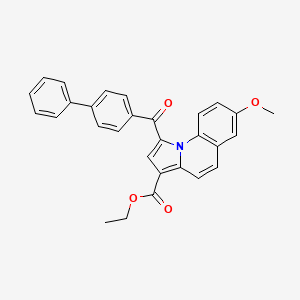
![1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol](/img/structure/B11944630.png)
